molecular formula C11H14ClNO4 B14893418 N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide

N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide

Cat. No.: B14893418
M. Wt: 259.68 g/mol
InChI Key: XWPOLSYDDQKHJL-UHFFFAOYSA-N
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Description

N-(2-Chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is a chemical compound with the CAS Number 1119248-47-3 and a molecular formula of C11H14ClNO4, corresponding to a molecular weight of 259.69 g/mol . This compound is offered for research and development purposes only. All information provided is for research purposes, and the product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations concerning the handling and use of this chemical. Handling and Safety: Researchers should consult the safety information and precautionary statements available on the product page before use . This product is designated for Research Use Only and must not be used for personal, medical, veterinary, or household purposes.

Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H14ClNO4/c1-15-6-11(14)13-8-5-10(17-3)9(16-2)4-7(8)12/h4-5H,6H2,1-3H3,(H,13,14)

InChI Key

XWPOLSYDDQKHJL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1Cl)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide typically involves the reaction of 2-chloro-4,5-dimethoxyaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a chloro-substituted aromatic ring with methoxy groups and an acetamide moiety. Its structure can be represented as follows:

  • Chemical Formula : C12H14ClN1O4
  • Molecular Weight : 273.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes by binding to their active sites, thus blocking their activity. This inhibition can lead to various physiological effects depending on the target enzyme involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2-Chloro-4-nitrophenolE. coli32 µg/mL
N-(2-chloro-4-methoxyphenyl)-acetamideS. aureus16 µg/mL
This compoundNot yet testedPending

Anticancer Potential

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • HeLa cells showed a decrease in viability at concentrations above 50 µM.
    • MCF-7 cells exhibited significant apoptosis at concentrations of 100 µM as measured by flow cytometry.

Enzymatic Inhibition Studies

Further research has focused on the compound's role as an enzyme inhibitor. For example, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Table 2: Enzymatic Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive15
CyclooxygenaseNon-competitive25

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